molecular formula C10H14N2O2 B3008159 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine CAS No. 2195878-83-0

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine

Cat. No.: B3008159
CAS No.: 2195878-83-0
M. Wt: 194.234
InChI Key: DQMWONURRHGTMQ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a methyl group at position 4 and an oxolane (tetrahydrofuran) ring linked via a methoxy group at position 2. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 202.23 g/mol (inferred from analogous structures in ). This compound is structurally related to nucleoside analogs (e.g., gemcitabine) but lacks the carbohydrate-phosphate backbone typical of nucleotides.

Properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-4-5-11-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWONURRHGTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of 4-methylpyrimidine with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine carboxylic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine

  • Structure : Methyl at position 2, oxolane-methoxy at position 4.
  • Key Differences : Substituent positions on the pyrimidine ring significantly influence electronic distribution and steric interactions. For example, in pyrido[2,3-d]pyrimidine derivatives, substituent orientation at analogous positions drastically alters anti-proliferative activity (e.g., IC₅₀ values varying from 6.9 µM to >40 µM).
  • Implications : The target compound’s methyl group at position 4 may optimize steric compatibility in binding pockets compared to its isomer.

Functional Group Variants

4-Methyl-2-[(oxolan-2-yl)methylsulfanyl]pyrimidine
  • Structure : Replaces methoxy (-O-) with methylsulfanyl (-S-) at position 2.
  • Key Differences: Lipophilicity: Sulfur increases log P (predicted ~1.5–2.0 vs. ~1.0 for the methoxy analog), enhancing membrane permeability but reducing aqueous solubility.
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine
  • Structure : Pyrazole substituent at position 2 instead of oxolane-methoxy.
  • Key Data :
    • Log P : 1.01 (indicative of moderate lipophilicity).
    • Activity : Pyrazole-containing analogs often exhibit enhanced kinase inhibition due to planar aromatic interactions.

Nucleoside Analogs: Gemcitabine

  • Structure: 4-Amino-1-[(2R,3R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one.
  • Key Differences: Sugar Modifications: Gemcitabine’s oxolane ring has hydroxy and difluoro groups critical for antimetabolite activity.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine 4-CH₃, 2-(oxolan-2-yl-OCH₂) C₁₀H₁₄N₂O₂ 202.23 Moderate solubility, SAR pending
2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine 2-CH₃, 4-(oxolan-2-yl-OCH₂) C₁₀H₁₄N₂O₂ 202.23 Steric effects may reduce activity
4-Methyl-2-[(oxolan-2-yl)methylsulfanyl]pyrimidine 4-CH₃, 2-(oxolan-2-yl-SCH₂) C₁₀H₁₄N₂OS 218.29 Higher log P, altered H-bonding
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine 4-OCH₃, 2-pyrazole C₁₀H₁₂N₄O₂ 220.23 Log P = 1.01; kinase inhibition
Gemcitabine Nucleoside with difluoro-oxolane C₉H₁₃F₂N₃O₄ 299.21 IC₅₀ ~20 nM (NSCLC)

Research Findings and Implications

  • Substituent Position : Pyrimidine derivatives with substituents at position 4 (e.g., methyl) and 2 (e.g., oxolane-methoxy) show optimized steric and electronic profiles for binding to hydrophobic pockets, as seen in kinase inhibitors.
  • Oxolane Moieties : The oxolane ring enhances solubility compared to purely aromatic substituents (e.g., phenyl), while its conformational flexibility may improve target engagement.
  • Functional Group Trade-offs : Methoxy groups (as in the target compound) are critical for hydrogen-bond interactions, whereas methylsulfanyl variants prioritize lipophilicity.

Biological Activity

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine is a compound that combines the structural features of pyrimidine and oxolane, suggesting potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The oxolane ring enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in pharmacological applications.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compound Antimicrobial, AnticancerUnique structure with both pyrimidine and oxolane moieties
2-(Pyridin-2-yl)pyrimidine Anti-fibroticKnown for distinct anti-fibrotic properties
2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine Antimicrobial, AnticancerSimilar structure but different methyl substitution

Case Studies and Research Findings

  • Anticancer Mechanisms : A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 1 µM to 10 µM, with IC50 values suggesting potent anticancer activity.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
  • Pharmacological Profiling : Pharmacokinetic studies highlighted the compound's favorable absorption characteristics due to the oxolane component, which may enhance its therapeutic efficacy by improving bioavailability.

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